Apigenin

Pharmacokinetics Oral bioavailability Absorption

Apigenin (4′,5,7-trihydroxyflavone; CAS 520-36-5) is a naturally occurring flavone widely distributed in dietary plants including parsley, chamomile, and celery. As a member of the flavonoid superfamily, apigenin lacks the 3-hydroxyl substitution characteristic of flavonols (e.g., quercetin, kaempferol) and the 3′,4′-dihydroxyl (catechol) B-ring moiety present in luteolin.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 520-36-5
Cat. No. B1666066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin
CAS520-36-5
SynonymsApigenine;  Chamomile;  Apigenol;  Spigenin;  Versulin;  457Trihydroxyflavone;  C.I. Natural Yellow 1
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H
InChIKeyKZNIFHPLKGYRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in ethanol, pyridine, concentrated sulfuric acid;  very soluble in dilute alkalies
Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow colo
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apigenin (CAS 520-36-5) for Research Procurement: Flavone Class Identity and Selection Context


Apigenin (4′,5,7-trihydroxyflavone; CAS 520-36-5) is a naturally occurring flavone widely distributed in dietary plants including parsley, chamomile, and celery. As a member of the flavonoid superfamily, apigenin lacks the 3-hydroxyl substitution characteristic of flavonols (e.g., quercetin, kaempferol) and the 3′,4′-dihydroxyl (catechol) B-ring moiety present in luteolin [1]. These structural distinctions directly influence its physicochemical stability, metabolic fate, and interaction with biological targets. For scientific procurement, understanding apigenin's differentiation from structurally proximal flavones—particularly luteolin, kaempferol, quercetin, and acacetin—is essential because in-class compounds exhibit non-interchangeable pharmacokinetic and pharmacodynamic profiles that determine experimental outcomes.

Why Apigenin Cannot Be Replaced by Other Flavones in Experimental Systems


Generic substitution among flavones is scientifically invalid due to structure-dependent differences in absorption, metabolic stability, target engagement, and functional activity. A single hydroxyl group difference—such as the additional 3′-OH in luteolin versus apigenin—produces a 2.2-fold difference in oral bioavailability (30.4% vs. 51.1%) and fundamentally alters metabolic conjugation pathways [1]. Similarly, the presence or absence of a 3-OH group (kaempferol vs. apigenin) dictates antioxidant capacity in membrane systems and CYP1-mediated bioactivation profiles [2][3]. Procurement decisions for in vivo pharmacokinetic studies, enzyme inhibition assays, or cell-based models must therefore be compound-specific rather than class-based. The evidence below quantifies these non-substitutable differences across multiple experimental dimensions.

Apigenin (520-36-5): Quantitative Comparative Evidence for Procurement Decision-Making


Oral Bioavailability Superiority of Apigenin Over Luteolin in Rat Model

In a direct head-to-head pharmacokinetic comparison, apigenin demonstrated significantly higher oral exposure than luteolin despite similar administered doses. When Flos Chrysanthemi extract containing approximately equal amounts of luteolin (6.5% w/w) and apigenin (5.4% w/w) was orally administered to rats, apigenin achieved 1.7-fold higher oral bioavailability [1]. The intestinal permeability of apigenin was approximately twice that of luteolin, measured as effective permeability coefficient (Peff) values of 10.8×10⁻³ cm/min versus 4.87×10⁻³ cm/min [1].

Pharmacokinetics Oral bioavailability Absorption

Apigenin Exhibits Potent CYP2C8 Inhibition Superior to Luteolin and Related Flavones

In a comparative in vitro assessment using recombinant human CYP2C8 yeast microsome system, apigenin demonstrated the most potent inhibitory activity among four flavone monomers isolated from Daphne genkwa. The IC50 of apigenin against CYP2C8 was 7.27 μmol/L, compared to 11.9 μmol/L for luteolin, 28.1 μmol/L for hydroxy-genkwanin, and 127 μmol/L for genkwanin [1]. Apigenin was classified as a moderate CYP2C8 inhibitor, whereas the other three monomers were characterized as weak inhibitors [1].

Drug metabolism CYP inhibition Drug-drug interaction

Apigenin Shows Lower In Vitro Cytotoxicity Than Luteolin in Breast Cancer Cell Lines

In a comparative study evaluating the antiproliferative effects of hydroxylated flavones on breast cancer cell lines, apigenin exhibited consistently higher IC50 values (lower cytotoxicity) than luteolin and its metabolites across three cell lines. The most potent compound was luteolin in MDA-MB-468 cells with an IC50 of 2 ± 0.3 μM, whereas apigenin showed reduced cytotoxic potency in all cell lines tested [1]. This differential cytotoxicity profile is attributed to CYP1-mediated bioactivation of luteolin but not apigenin [1].

Cancer cell biology Cytotoxicity Flavone selectivity

Apigenin Demonstrates Significantly Weaker Antioxidant Activity Than Kaempferol in Membrane Systems

In a comparative study using rat erythrocyte membranes exposed to tert-butyl hydroperoxide-induced oxidative stress, apigenin exhibited moderate inhibition of lipid peroxidation with an IC50 of 8.1±2.1 μM. This antioxidant potency was lower than that of fisetin (IC50 3.9±0.8 μM) and kaempferol (IC50 6.5±1.6 μM), but substantially higher than naringenin (IC50 37.8±4.4 μM) and naringin (IC50 64.7±8.6 μM) [1]. The study noted that antioxidant effects were significantly higher in membrane structures compared to cytoplasm [1].

Antioxidant Lipid peroxidation Flavonoid SAR

Apigenin Exhibits No Detectable DPPH Radical Scavenging Activity, in Contrast to Kaempferol

A direct comparison between kaempferol and apigenin—which share identical structure except for the presence (kaempferol) or absence (apigenin) of a 3-OH group—revealed a stark functional difference in the DPPH radical scavenging assay. Kaempferol demonstrated satisfactory antioxidant activity starting from a concentration of 0.025 mM (25 μM), whereas apigenin exhibited no detectable activity in the same assay [1]. This differential activity is directly attributable to the absence of the 3-OH group in apigenin [1].

Antioxidant DPPH assay Structure-activity relationship

Apigenin Shows Comparable Anti-Inflammatory Activity to Kaempferol Across Multiple Inflammatory Markers

In a broad comparative evaluation of plant phenolic compounds, apigenin and kaempferol both ranked among the top five compounds possessing the lowest IC50 values across four inflammatory markers (nitrite, PGE2, TNF-α, and IL-6) in LPS-stimulated RAW 264.7 macrophages [1]. Apigenin at 10 μM concentration also demonstrated significant ROS scavenging activity in HT-29 human colon carcinoma cells (p<0.01) and suppressed oxidative DNA damage [1]. This multi-target anti-inflammatory profile positions apigenin as functionally comparable to kaempferol despite their differing antioxidant profiles in chemical assays.

Anti-inflammatory Cytokine inhibition Colon cancer

Apigenin (520-36-5): Evidence-Derived Research and Industrial Application Scenarios


In Vivo Oral Pharmacokinetic Studies Requiring High Systemic Exposure of Parent Flavone

For in vivo studies where oral bioavailability is a critical experimental parameter, apigenin (51.1% oral bioavailability) provides a superior reference compound compared to luteolin (30.4%) [1]. The 2.2-fold higher intestinal permeability of apigenin translates to more reliable and reproducible systemic exposure, making it the preferred choice for pharmacokinetic investigations, bioavailability enhancement formulation studies, and in vivo efficacy models where achieving therapeutic plasma concentrations is essential [1].

CYP2C8-Mediated Drug Metabolism and Herb-Drug Interaction Studies

Apigenin serves as a moderately potent, well-characterized CYP2C8 inhibitor (IC50 7.27 μmol/L) suitable for in vitro drug metabolism studies, positive control experiments, and investigations of potential herb-drug interactions involving CYP2C8 substrates [1]. Its 1.6-fold greater potency compared to luteolin (IC50 11.9 μmol/L) and substantially higher potency than hydroxy-genkwanin and genkwanin makes apigenin the most relevant flavone reference inhibitor for this cytochrome P450 isoform [1].

Structure-Activity Relationship Studies of Flavonoid 3-OH Group Function

Apigenin is the definitive negative control compound for investigating the functional role of the 3-OH group in flavonoids. Unlike kaempferol (which differs only by the presence of a 3-OH group and exhibits DPPH radical scavenging activity from 25 μM), apigenin shows no detectable DPPH activity [2]. This binary functional difference makes the apigenin-kaempferol pair an ideal model system for isolating 3-OH-mediated antioxidant effects from other flavonoid structural features [2].

Cell-Based Studies Requiring Lower Baseline Cytotoxicity in Flavone Screening Panels

When screening flavones for biological activities where high cytotoxicity is a confounding factor, apigenin provides a less cytotoxic alternative to luteolin across multiple breast cell lines [3]. The differential cytotoxicity—attributed to CYP1-mediated bioactivation of luteolin but not apigenin—allows researchers to evaluate other biological endpoints (e.g., signaling modulation, gene expression changes) at concentrations that do not compromise cell viability [3].

Technical Documentation Hub

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